1-(4-methoxyphenyl)-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
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Overview
Description
1-(4-methoxyphenyl)-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiadiazole ring, and various functional groups
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions
Scientific Research Applications
1-(4-methoxyphenyl)-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring can also interact with various biological molecules, leading to changes in cellular processes. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and other molecular forces .
Comparison with Similar Compounds
Similar compounds include those with pyrrolidine and thiadiazole rings but different substituents. For example:
1-(4-methoxyphenyl)pyrrolidine: Lacks the thiadiazole ring and has different biological activities.
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Contains a thiazole ring instead of a thiadiazole ring and exhibits different chemical properties. The uniqueness of 1-(4-methoxyphenyl)-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide lies in its combination of functional groups and rings, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C22H22N4O3S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H22N4O3S/c1-29-18-10-8-17(9-11-18)26-14-16(13-20(26)27)21(28)23-22-25-24-19(30-22)12-7-15-5-3-2-4-6-15/h2-6,8-11,16H,7,12-14H2,1H3,(H,23,25,28) |
InChI Key |
POJCWMNVVJGFIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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